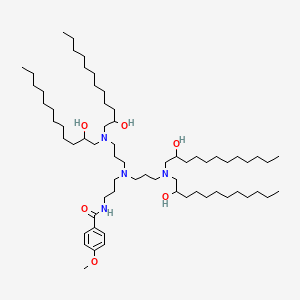![molecular formula C20H14O4 B11927880 3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)
3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid is an organic compound featuring an anthracene core with two acrylic acid groups attached at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid typically involves the following steps:
Starting Material: Anthracene is used as the starting material.
Bromination: Anthracene is brominated at the 9 and 10 positions to form 9,10-dibromoanthracene.
Coupling Reaction: The dibromo compound undergoes a coupling reaction with acrylic acid under palladium-catalyzed conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for (2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the acrylic acid groups to aldehydes or alcohols.
Substitution: The anthracene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives with reduced side chains.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
(2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid has several scientific research applications:
Photochemistry: Used in the study of photochromic materials and light-induced reactions.
Materials Science: Incorporated into polymers and other materials to enhance photophysical properties.
Biological Imaging: Potential use in fluorescence imaging due to its strong emission properties.
Organic Electronics: Investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. Upon exposure to light, it can undergo electronic transitions that result in fluorescence or phosphorescence. The molecular targets include various photoreceptors and electron acceptors in materials and biological systems. The pathways involved often include electron transfer and energy transfer processes.
Comparison with Similar Compounds
Similar Compounds
- Anthracene-9,10-dicarboxylic acid
- Anthracene-9-carboxylic acid
- Anthracene-9,10-diylidenemalononitrile
Uniqueness
(2E,2’E)-3,3’-(Anthracene-9,10-diyl)diacrylic acid is unique due to its dual acrylic acid groups, which enhance its reactivity and photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring strong fluorescence and photoactivity.
Properties
IUPAC Name |
3-[10-(2-carboxyethenyl)anthracen-9-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-12H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJNKGPCTYCXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC(=O)O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)
![diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)





![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11927896.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)
